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Compound of Interest

Compound Name: Ledipasvir

Cat. No.: B612246 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the impact of proton pump inhibitors (PPIs) on the absorption

and efficacy of Ledipasvir.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the drug-drug interaction between proton pump

inhibitors (PPIs) and Ledipasvir?

A1: The solubility of Ledipasvir is pH-dependent. It is more soluble in acidic environments.

Proton pump inhibitors increase the gastric pH, which leads to a decrease in the solubility of

Ledipasvir. This reduced solubility can, in turn, decrease its absorption and potentially impact

its therapeutic efficacy.

Q2: How significantly do PPIs affect the pharmacokinetic parameters of Ledipasvir?

A2: Co-administration of PPIs has been shown to decrease the maximum concentration

(Cmax) and the area under the concentration-time curve (AUC) of Ledipasvir. The extent of

this interaction is dependent on the timing of administration and the dose of the PPI. For

instance, simultaneous administration of omeprazole (20 mg once daily) with a single dose of

Ledipasvir/Sofosbuvir (90 mg/400 mg) resulted in a decrease in Ledipasvir's Cmax and AUC

by 11% and 4%, respectively[1]. However, when omeprazole was administered 2 hours prior to

a single 30 mg dose of Ledipasvir alone, the Cmax and AUC of Ledipasvir were reduced by

48% and 42%, respectively[1].
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Q3: Are there any clinical implications of this interaction on the efficacy of Ledipasvir-
containing regimens?

A3: While some studies have not shown a significant overall impact on sustained virologic

response (SVR) rates, others suggest that PPI use may be associated with lower SVR rates in

specific patient populations. For example, one real-world cohort study found that twice-daily

PPI use was associated with a lower SVR12 rate in patients with cirrhosis[2]. Another study in

veterans with HIV/HCV coinfection reported that PPI use was associated with a lower SVR[3].

Therefore, caution is advised when co-administering PPIs with Ledipasvir, particularly in these

patient groups.

Q4: What are the recommendations for managing patients who require both Ledipasvir and a

PPI?

A4: If a PPI is medically necessary, it is recommended to administer a low dose (equivalent to

omeprazole 20 mg or less) simultaneously with Ledipasvir/Sofosbuvir under fasted

conditions[1][4]. It is advised not to take a PPI before the administration of

Ledipasvir/Sofosbuvir[1]. For H2-receptor antagonists, it is recommended that they be

administered simultaneously with or 12 hours apart from Ledipasvir/Sofosbuvir at a dose that

does not exceed the equivalent of famotidine 40 mg twice daily[4].

Troubleshooting Guide
Problem: Unexpectedly low plasma concentrations of Ledipasvir are observed in a clinical or

preclinical study.

Possible Cause: Concomitant use of acid-reducing agents such as PPIs or H2-receptor

antagonists.

Troubleshooting Steps:

Review Medication History: Carefully review the subject's concomitant medications to identify

any acid-reducing agents.

Assess Dosing Schedule: Determine the timing of administration of Ledipasvir and the acid-

reducing agent. Administration of a PPI prior to Ledipasvir can significantly reduce its

absorption[1].
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Evaluate Gastric pH: If feasible, consider monitoring gastric pH to assess the level of acid

suppression.

Follow Dosing Recommendations: If an acid-reducing agent is necessary, ensure adherence

to the recommended dosing guidelines (see FAQ Q4).

Problem: A patient on a Ledipasvir-containing regimen and a PPI is not achieving the

expected virologic response.

Possible Cause: Reduced Ledipasvir efficacy due to decreased absorption caused by the PPI.

Troubleshooting Steps:

Confirm Adherence: Ensure the patient is adherent to their Ledipasvir regimen.

Review PPI Use: Discuss the necessity of the PPI with the prescribing physician. If possible,

consider discontinuing or using an alternative with less impact on gastric pH.

Adjust Dosing: If the PPI must be continued, ensure the lowest effective dose is used and

administered simultaneously with Ledipasvir under fasted conditions[1][4].

Monitor Viral Load: Continue to closely monitor the patient's HCV RNA levels.

Data Presentation
Table 1: Impact of Omeprazole on Ledipasvir Pharmacokinetic Parameters
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Co-
administere
d Drug &
Dose

Ledipasvir
Formulation
& Dose

Number of
Subjects (n)

Change in
Ledipasvir
Cmax

Change in
Ledipasvir
AUC

Reference

Omeprazole

20 mg

(simultaneou

s)

Ledipasvir 90

mg /

Sofosbuvir

400 mg

(single dose)

16 ↓ 11% ↓ 4% [1]

Omeprazole

20 mg (2

hours prior)

Ledipasvir 30

mg (single

dose)

17 ↓ 48% ↓ 42% [1]

Experimental Protocols
In Vitro Dissolution Testing of Ledipasvir
Objective: To assess the dissolution profile of Ledipasvir at different pH levels, simulating

various gastric environments.

Methodology:

Apparatus: USP Apparatus 2 (paddle method).

Dissolution Media: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate fasted stomach, post-

prandial stomach, and intestinal fluid, respectively.

Procedure:

Place a single Ledipasvir tablet in each dissolution vessel containing 900 mL of the

respective dissolution medium maintained at 37 ± 0.5 °C.

Rotate the paddle at a specified speed (e.g., 50 rpm).

Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

Replace the withdrawn volume with fresh, pre-warmed medium.
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Analysis: Analyze the concentration of Ledipasvir in the collected samples using a validated

HPLC-UV or LC-MS/MS method[5][6][7].

Caco-2 Cell Permeability Assay for Ledipasvir
Objective: To evaluate the intestinal permeability of Ledipasvir and assess its potential for

being a substrate of efflux transporters.

Methodology:

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21-28

days to allow for differentiation and formation of a polarized monolayer.

Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the

transepithelial electrical resistance (TEER) and/or by assessing the permeability of a

paracellular marker like Lucifer yellow[8][9].

Transport Studies:

Apical to Basolateral (A-B) Transport: Add Ledipasvir (at a known concentration, e.g., 10

µM) to the apical (donor) side and collect samples from the basolateral (receiver) side at

various time points[9].

Basolateral to Apical (B-A) Transport: Add Ledipasvir to the basolateral (donor) side and

collect samples from the apical (receiver) side to assess efflux.

Analysis: Quantify the concentration of Ledipasvir in the collected samples using a validated

LC-MS/MS method[10][11].

Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A

directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.

Pharmacokinetic Drug-Drug Interaction Study Protocol
(Ledipasvir and Omeprazole)
Objective: To determine the effect of omeprazole on the pharmacokinetics of Ledipasvir in
healthy volunteers.
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Methodology:

Study Design: An open-label, randomized, two-period crossover study.

Participants: Healthy adult volunteers.

Treatment Periods:

Period 1: Administer a single oral dose of Ledipasvir/Sofosbuvir (90 mg/400 mg).

Washout Period: A sufficient washout period between treatments.

Period 2: Administer a single oral dose of Ledipasvir/Sofosbuvir (90 mg/400 mg) co-

administered with a single oral dose of omeprazole (e.g., 20 mg).

Pharmacokinetic Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose,

and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

Bioanalysis: Determine the plasma concentrations of Ledipasvir using a validated LC-

MS/MS method[10][12].

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, AUC, and

Tmax for Ledipasvir in the presence and absence of omeprazole.
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Caption: Impact of PPI on Ledipasvir Dissolution and Absorption.
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Caption: Pharmacokinetic Drug-Drug Interaction Study Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612246#impact-of-proton-pump-inhibitors-on-
ledipasvir-absorption-and-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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